molecular formula C16H15NO3 B11716998 Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Cat. No.: B11716998
M. Wt: 269.29 g/mol
InChI Key: XJWZJCNYXMVUMV-UHFFFAOYSA-N
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Description

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate is an organic compound with the molecular formula C16H15NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate typically involves the reaction of 5-methyl-2-biphenylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl or amine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its use as an intermediate in drug synthesis.

    5-Methyl-2-[(Phenylsulfonyl)amino]benzoic acid: Explored for its pharmacological properties.

Uniqueness

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, with the CAS number 1909333-77-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula: C16H15NO3
  • Molecular Weight: 269.30 g/mol
  • Purity: Typically available at 95% purity
  • Structure: The compound features a biphenyl moiety linked to an amino group and an ester functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation: It has been implicated in modulating receptor activities, particularly in the context of taste receptors (TAS2R14), which are involved in aversive responses to bitter compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on this compound remains limited.

Anticancer Properties

Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, certain biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of biphenyl derivatives on β-lactamase enzymes found that such compounds could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Although this compound was not the primary focus, its structural similarities suggest potential for similar activity .

Study 2: Receptor Activity

In a computational study assessing the activation of bitter taste receptors by various compounds, it was found that derivatives with similar structures could activate TAS2R14 effectively. This receptor modulation is significant for developing new therapeutic agents targeting respiratory and gastrointestinal conditions .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionInhibition of β-lactamase enzymes
Receptor ModulationActivation of TAS2R14

Properties

IUPAC Name

methyl 2-(4-methyl-2-phenylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-8-9-14(17-15(18)16(19)20-2)13(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZJCNYXMVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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